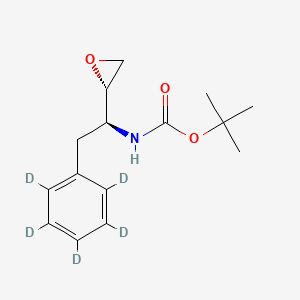
2,4-Dibromo-6-methoxyaniline
Übersicht
Beschreibung
“2,4-Dibromo-6-methoxyaniline” is a chemical compound with the molecular formula C7H7Br2NO . It has a molecular weight of 280.95 . The compound is liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “2,4-Dibromo-6-methoxyaniline” can be represented by the InChI code: 1S/C7H7Br2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with two bromine atoms, one methoxy group, and one amine group .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Chemical Synthesis : 2,4-Dibromo-6-methoxyaniline and its derivatives are used in chemical synthesis. For example, 2,2,3-Tribromopropanal has been employed to transform 4-methoxyanilines into 3-bromo-6-methoxyquinolines, which are then further converted into 3-bromoquinolin-6-ols (Lamberth et al., 2014).
Polymer Synthesis : Electropolymerization of methoxyanilines, like 2-methoxyaniline, leads to products with varying structures and properties. This is particularly relevant in the production of polymers with specific electronic or optical characteristics (Viva et al., 2002).
Environmental Applications
- Wastewater Treatment : Methoxyanilines, including derivatives of 2,4-Dibromo-6-methoxyaniline, are significant in environmental contexts, particularly in wastewater treatment. Fenton-like oxidation has been evaluated for degrading methoxyanilines in aqueous solutions, highlighting their relevance in industrial waste management (Chaturvedi & Katoch, 2020).
Material Science and Engineering
Conductive Polymers : Research into polymers like poly(o-methoxyaniline) demonstrates the potential of methoxyaniline derivatives in creating conductive materials, which have applications in electronics and material science (Gupta & Umare, 1992).
Optical Applications : Optically active sulfonated polyanilines, such as poly(2-methoxyaniline-5-sulfonic acid), have been prepared and studied for their unique optical properties. This makes them suitable for applications in optoelectronics and sensor technology (Strounina, Kane-Maguire, & Wallace, 1999).
Safety And Hazards
The compound is considered hazardous and has several safety warnings associated with it. It has hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2,4-dibromo-6-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXMWCHDSDVSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529195 | |
| Record name | 2,4-Dibromo-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-methoxyaniline | |
CAS RN |
88149-47-7 | |
| Record name | 2,4-Dibromo-6-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-6-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















